1-benzyl-3-p-tolyl-1H-pyrrole-2,5-dione
Description
Properties
Molecular Formula |
C18H15NO2 |
|---|---|
Molecular Weight |
277.3 g/mol |
IUPAC Name |
1-benzyl-3-(4-methylphenyl)pyrrole-2,5-dione |
InChI |
InChI=1S/C18H15NO2/c1-13-7-9-15(10-8-13)16-11-17(20)19(18(16)21)12-14-5-3-2-4-6-14/h2-11H,12H2,1H3 |
InChI Key |
PLQCDKKQKRJJDK-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)C2=CC(=O)N(C2=O)CC3=CC=CC=C3 |
Origin of Product |
United States |
Scientific Research Applications
Medicinal Chemistry and Anticancer Activity
Recent studies have highlighted the anticancer properties of derivatives of 1H-pyrrole-2,5-dione, including 1-benzyl-3-p-tolyl-1H-pyrrole-2,5-dione. Research indicates that these compounds exhibit potent antiproliferative effects against various cancer cell lines.
Table 1: Anticancer Activity of Pyrrole Derivatives
The compound shows significant activity against HepG-2 liver cancer cells and demonstrates a higher efficacy compared to standard treatments like doxorubicin . The mechanism of action appears to involve the induction of apoptosis and inhibition of cell proliferation .
Stem Cell Research
Another promising application of 1-benzyl-3-p-tolyl-1H-pyrrole-2,5-dione is in the field of stem cell biology. It has been reported that derivatives of pyrrole can induce self-renewal in stem/progenitor cells while maintaining their capacity to differentiate into specific tissue types . This characteristic is critical for therapeutic applications in regenerative medicine.
Key Findings:
- Induction of Self-Renewal: Compounds like 1-benzyl-3-p-tolyl-1H-pyrrole-2,5-dione can stimulate the proliferation of stem cells while preserving their differentiation potential.
- Signaling Pathways: The regulation involves several key signaling pathways such as Wnt and GSK3, which are crucial for maintaining stem cell homeostasis .
Antimicrobial Properties
Beyond anticancer applications, derivatives of 1-benzyl-3-p-tolyl-1H-pyrrole-2,5-dione have demonstrated antimicrobial activity. Studies have shown that these compounds exhibit inhibitory effects against various bacterial strains, including Staphylococcus aureus and Escherichia coli .
Table 2: Antimicrobial Activity
| Compound | Target Bacteria | Minimum Inhibitory Concentration (MIC) | Reference |
|---|---|---|---|
| 1-benzyl-3-p-tolyl-1H-pyrrole-2,5-dione | Staphylococcus aureus | 8 µg/mL | |
| Various pyrrole derivatives | E. coli | 16 µg/mL |
These findings suggest that the compound could be a candidate for developing new antimicrobial agents.
Comparison with Similar Compounds
Structural Analogues in Antiviral Activity
Key Compounds :
- (3Z,6S)-3-Benzylidene-6-Isobutylpiperazine-2,5-Dione (Compound 6)
- Albonoursin (Compound 7)
- (3Z,6Z)-3-(4-Hydroxybenzylidene)-6-Isobutylidenepiperazine-2,5-Dione (Compound 3)
Analysis :
- Albonoursin’s lower IC₅₀ suggests that smaller substituents (e.g., absence of bulky aryl groups) favor antiviral potency. However, the p-tolyl group in the target compound could confer metabolic stability due to methyl group resistance to oxidation .
Comparison with Curcuminoid Diketones
Key Compounds :
- Curcumin
- Tetrahydrocurcumin (THC)
- TMC (1,7-Bis(3,4-Dimethoxyphenyl)-4,4-Dimethyl-1,6-Heptadiene-3,5-Dione)
Analysis :
Serotonin Receptor Affinity Analogues
Key Compounds :
Analysis :
Key Observations :
- The synthesis of 1-benzyl-pyrrole-2,5-dione derivatives is well-established, as seen in the preparation of 1-benzyl-1H-pyrrole-2,5-dicarbaldehyde via alkylation and oxidation steps .
- Mannich and Schiff base derivatives of pyrrole-2,5-diones (e.g., compound 16 in Scheme 6 ) demonstrate the feasibility of introducing diverse substituents at C3, aligning with the p-tolyl group in the target compound.
Preparation Methods
Suzuki-Miyaura Cross-Coupling Methodology
The most efficient route involves Suzuki-Miyaura coupling between a halogenated pyrrole-2,5-dione precursor and a p-tolylboronic acid.
Reaction Protocol
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Precursor Synthesis :
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Cross-Coupling Reaction :
-
Conditions :
-
Procedure :
-
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Outcome :
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Yield : 72–78%
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Purity : >95% (HPLC)
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Characterization :
-
Mechanistic Insights
The Suzuki coupling proceeds via oxidative addition of the Pd⁰ catalyst to the C-Br bond, transmetallation with the boronic acid, and reductive elimination to form the C-C bond. The electron-withdrawing carbonyl groups activate the pyrrole ring for cross-coupling.
Iodination Followed by Coupling
A less common method involves iodination at the 3-position followed by coupling with p-tolylzinc reagents:
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Iodination :
-
1-Benzyl-1H-pyrrole-2,5-dione is treated with ICl in CH₂Cl₂ at 0°C.
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Yield : 68% for 1-benzyl-3-iodo-1H-pyrrole-2,5-dione.
-
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Negishi Coupling :
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Reaction with p-tolylzinc bromide and Pd(PPh₃)₄ in THF at 25°C.
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Yield : 65%.
-
Optimization and Scalability
Catalytic System Tuning
Temperature and Time Dependence
| Condition | Yield (%) | Purity (%) |
|---|---|---|
| Reflux (66°C, 2h) | 78 | 96 |
| 40°C, 24h | 64 | 89 |
Prolonged heating at lower temperatures favors side reactions, including debromination.
Analytical Validation
Spectroscopic Confirmation
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 1-benzyl-3-p-tolyl-1H-pyrrole-2,5-dione, and how can reaction conditions be optimized for yield and purity?
- Methodological Answer : The synthesis typically involves multi-step reactions, including nucleophilic substitution and cyclization. Key steps may use toluene or ethanol as solvents, with catalysts like gold(I) complexes (for cyclization) or NaH (for deprotonation) . Monitoring via thin-layer chromatography (TLC) and nuclear magnetic resonance (NMR) spectroscopy is critical for tracking intermediates and confirming product purity . For example, a related pyrrole-2,5-dione derivative was synthesized with a yield of 65–78% using TLC-guided purification . Optimization variables include temperature (80–120°C), solvent polarity, and reaction time (6–24 hours).
Q. How can structural characterization of 1-benzyl-3-p-tolyl-1H-pyrrole-2,5-dione be performed to confirm its identity?
- Methodological Answer : Combine spectroscopic techniques:
- NMR : Analyze and NMR spectra to identify benzyl (δ 4.5–5.0 ppm for CH) and p-tolyl (δ 2.3 ppm for CH) groups. Aromatic protons typically appear between δ 6.8–7.5 ppm .
- HRMS : Confirm molecular weight (e.g., expected [M+H] at m/z 306.13) with high-resolution mass spectrometry .
- FTIR : Look for C=O stretches at ~1700 cm and aromatic C-H stretches at ~3000 cm .
Q. What preliminary biological assays are suitable for evaluating the bioactivity of this compound?
- Methodological Answer : Screen for enzyme inhibition (e.g., phospholipase A2/C) using fluorometric assays or antimicrobial activity via broth microdilution (MIC values). For cytotoxicity, use MTT assays on cancer cell lines (e.g., IC determination). Prioritize in vitro models before advancing to in vivo studies (e.g., rodent colitis models for anti-inflammatory activity) .
Advanced Research Questions
Q. How can computational methods (e.g., DFT) predict the reactivity and electronic properties of 1-benzyl-3-p-tolyl-1H-pyrrole-2,5-dione?
- Methodological Answer : Density functional theory (DFT) calculations at the B3LYP/6-311+G(d,p) level can model HOMO-LUMO gaps, electrostatic potential surfaces, and charge distribution. For example, related pyrrole-diones exhibited HOMO energies of −5.8 eV, indicating nucleophilic reactivity at the carbonyl groups . Molecular docking studies (e.g., AutoDock Vina) can predict binding affinities to target proteins like cyclooxygenase-2 (COX-2) .
Q. How should researchers address contradictions in biological activity data across different experimental models?
- Methodological Answer : Discrepancies may arise from model-specific factors (e.g., cell line mutations, in vivo metabolic differences). For example, a pyrrole derivative (MI-1) showed higher efficacy in rat colitis models than in vitro assays due to metabolite activation . Validate findings using orthogonal assays (e.g., Western blotting alongside activity assays) and control for variables like solubility and stability in biological matrices.
Q. What strategies improve the selectivity of 1-benzyl-3-p-tolyl-1H-pyrrole-2,5-dione derivatives for specific molecular targets?
- Methodological Answer :
- Structural Modifications : Introduce substituents at the benzyl or p-tolyl groups to enhance steric or electronic complementarity with target binding pockets. For instance, fluorination of the benzyl ring improved COX-2 inhibition in a related compound .
- Prodrug Design : Mask reactive groups (e.g., esterify carbonyls) to reduce off-target interactions until enzymatic activation .
Q. How can researchers analyze the compound’s stability under varying pH and temperature conditions?
- Methodological Answer : Conduct accelerated stability studies:
- pH Stability : Incubate the compound in buffers (pH 1–12) at 37°C for 24–72 hours, then quantify degradation via HPLC .
- Thermal Stability : Use differential scanning calorimetry (DSC) to identify decomposition temperatures (e.g., T > 200°C for similar diones) .
Data Contradiction Analysis
Q. Why might NMR and X-ray crystallography data conflict in determining the compound’s conformation?
- Methodological Answer : NMR captures dynamic solution-state conformations, while X-ray reveals static solid-state structures. For example, a related 1H-pyrrole-2,5-dione showed planar geometry in X-ray but slight puckering in NMR due to solvent interactions . Resolve discrepancies using molecular dynamics simulations to model solvent effects.
Experimental Design Considerations
Q. What controls are essential in biological assays to ensure reliable data?
- Methodological Answer : Include:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
